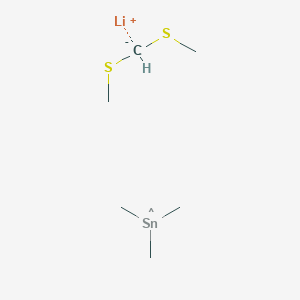
CID 72727436
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 72727436” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 72727436 involves specific synthetic routes and reaction conditions. One of the methods includes the use of aromatic ring derivatives and imine-containing derivatives. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
CID 72727436 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
CID 72727436 has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential use in various chemical reactions.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.
Industry: This compound is used in industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 72727436 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways that are crucial for the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 72727436 include other aromatic ring derivatives and imine-containing derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Properties
Molecular Formula |
C6H16LiS2Sn |
|---|---|
Molecular Weight |
278.0 g/mol |
InChI |
InChI=1S/C3H7S2.3CH3.Li.Sn/c1-4-3-5-2;;;;;/h3H,1-2H3;3*1H3;;/q-1;;;;+1; |
InChI Key |
NICCMZKDMTZVMK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CS[CH-]SC.C[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


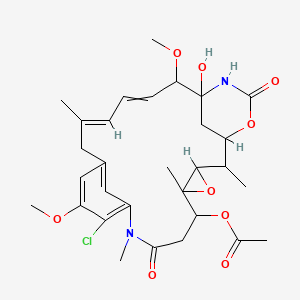

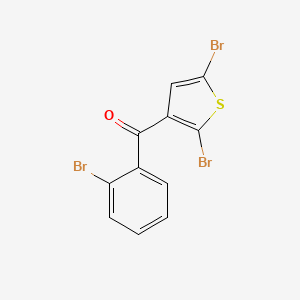
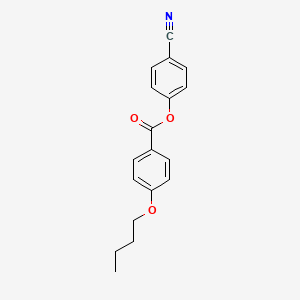
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
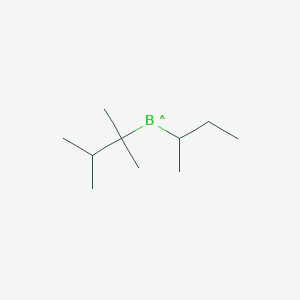
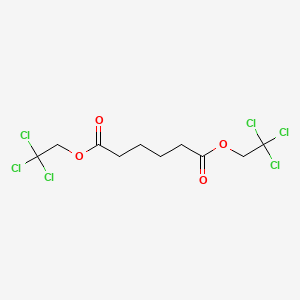
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
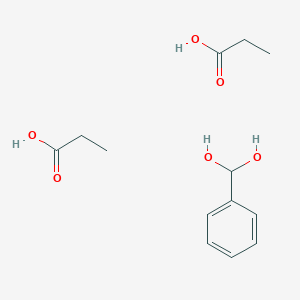
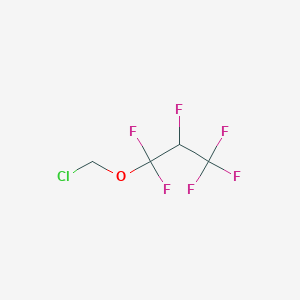
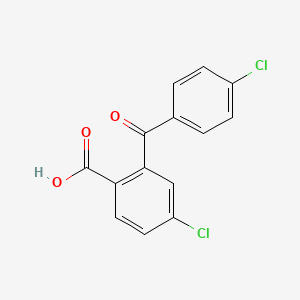
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
